5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound “5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups including benzyl groups and a pyrimidoindolone core. The presence of fluorine and chlorine atoms suggests that it might have interesting reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The benzyl groups could potentially be introduced via nucleophilic substitution reactions using the corresponding halobenzenes. The pyrimidoindolone core might be formed through a cyclization reaction.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms present, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzyl groups might undergo reactions typical of aromatic compounds, while the pyrimidoindolone core could participate in reactions involving the carbonyl group or the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be determined through various experimental techniques. Computational methods can also be used to predict some of these properties.Scientific Research Applications
Hepatitis B Virus Inhibition
A study developed a synthesis method for a compound closely related to 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, which showed nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro. This suggests potential applications in treating HBV (Ivashchenko et al., 2019).
Anti-inflammatory and Analgesic Activity
Compounds including the 5-(4-fluorobenzyl) variant have been synthesized and shown to have significant anti-inflammatory and analgesic activity, comparable or greater than indomethacin, a commonly used medication (Muchowski et al., 1985).
Antimicrobial Agents
A series of 5-fluorouracil benzimidazoles, which are structurally related to the compound , have been shown to exhibit strong antibacterial and antifungal activities, suggesting potential as novel antimicrobial agents (Fang et al., 2016).
Antitumor Activity
Compounds similar to 5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one have been synthesized and shown to have significant antitumor activity. For example, derivatives of pyrimidine have been tested and found to inhibit tumor cell growth (Grivsky et al., 1980).
Anticancer Properties
Novel N-benzyl aplysinopsin analogs, structurally related to the compound , have been synthesized and evaluated for their potential as anticancer agents. These compounds showed significant growth inhibition in various cancer cell lines (Penthala et al., 2011).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard safety tests would need to be conducted to determine its toxicity and potential hazards.
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include optimizing the synthesis, investigating new reactions, studying its mechanism of action, and testing its biological activity against various targets.
Please note that this is a general analysis and the specific details might vary for the compound “5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one”.
properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-8-fluoro-3-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-21-9-8-19(27)11-20(21)22-23(30)24(31)29(14-28-22)12-15-4-6-18(26)7-5-15/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUCHPACRCAJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one |
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